molecular formula C12H17NOS B097256 S-phenyl N-pentylcarbamothioate CAS No. 18312-38-4

S-phenyl N-pentylcarbamothioate

Cat. No.: B097256
CAS No.: 18312-38-4
M. Wt: 223.34 g/mol
InChI Key: SKDVDMGVQIHVGC-UHFFFAOYSA-N
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Description

S-Phenyl N-pentylcarbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (N–C(=S)–O–) with an S-phenyl group and an N-pentyl substituent. It belongs to the carbamothioate class, which is widely studied for pesticidal and herbicidal activities due to its ability to inhibit enzymatic processes in target organisms .

Properties

CAS No.

18312-38-4

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

S-phenyl N-pentylcarbamothioate

InChI

InChI=1S/C12H17NOS/c1-2-3-7-10-13-12(14)15-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,13,14)

InChI Key

SKDVDMGVQIHVGC-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)SC1=CC=CC=C1

Canonical SMILES

CCCCCNC(=O)SC1=CC=CC=C1

Other CAS No.

18312-38-4

Synonyms

N-Pentylcarbamothioic acid S-phenyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

S-phenyl N-pentylcarbamothioate can be synthesized through the reaction of pentylamine with carbon disulfide, followed by the reaction with phenyl chloroformate. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiocarbamate ester.

Industrial Production Methods

In an industrial setting, the production of pentylthiocarbamic acid S-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-phenyl N-pentylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiocarbamates.

Scientific Research Applications

S-phenyl N-pentylcarbamothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of pentylthiocarbamic acid S-phenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, CF₃) enhance activity, likely by increasing electrophilicity at the thiocarbamate sulfur, promoting target binding .
  • Bulky or electron-donating groups (e.g., ethyl, OEt) reduce activity, suggesting steric hindrance or reduced reactivity .

Comparison with Other Carbamothioates

S-Phenyl N-pentylcarbamothioate shares structural motifs with pesticidal carbamothioates but differs in substituent configuration (Table 2):

Compound Name Substituents Primary Use Activity Profile Reference
This compound S-phenyl, N-pentyl Presumed fungicide Data limited
Fenothiocarb S-(4-phenoxybutyl), N-dimethyl Insecticide Targets mites, aphids
Prosulfocarb S-phenylmethyl, dipropyl Herbicide Pre-emergent weed control
S-Methyl N-benzoylcarbamothioate S-methyl, N-benzoyl Experimental Uncharacterized

Key Differences :

  • S-Group Modifications : Replacing the S-phenyl group with S-methyl (as in S-methyl N-benzoylcarbamothioate) eliminates aromatic interactions, reducing target specificity .

Comparison with Organophosphates (e.g., Fonofos)

Property This compound Fonofos
Chemical Class Carbamothioate Organophosphate
Mode of Action Enzyme inhibition (non-acetylcholinesterase) Acetylcholinesterase inhibition
Toxicity Profile Lower acute toxicity (predicted) High mammalian toxicity
Environmental Persistence Moderate (varies with substituents) High persistence due to phosphonodithioate backbone

Functional Implications :

  • Carbamothioates like this compound are generally less toxic to non-target organisms compared to organophosphates, making them preferable in integrated pest management .

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